2-Chlorobenzoyl chloride
2-Chlorobenzoyl chloride
2-Chlorobenzoyl chloride reacts with aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′(2-chlorobenzoyl) thioureas. 2-Chlorobenzoyl chloride causes the acylation of polystyrene during the preparation and regeneration of the polystyrene-based resin.
2-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the ortho-position. It is an acyl chloride and a member of monochlorobenzenes. It derives from a 2-chlorobenzoic acid.
2-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the ortho-position. It is an acyl chloride and a member of monochlorobenzenes. It derives from a 2-chlorobenzoic acid.
Brand Name:
Vulcanchem
CAS No.:
609-65-4
VCID:
VC21213128
InChI:
InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
SMILES:
C1=CC=C(C(=C1)C(=O)Cl)Cl
Molecular Formula:
C7H4Cl2O
Molecular Weight:
175.01 g/mol
2-Chlorobenzoyl chloride
CAS No.: 609-65-4
Cat. No.: VC21213128
Molecular Formula: C7H4Cl2O
Molecular Weight: 175.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Chlorobenzoyl chloride reacts with aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′(2-chlorobenzoyl) thioureas. 2-Chlorobenzoyl chloride causes the acylation of polystyrene during the preparation and regeneration of the polystyrene-based resin. 2-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the ortho-position. It is an acyl chloride and a member of monochlorobenzenes. It derives from a 2-chlorobenzoic acid. |
|---|---|
| CAS No. | 609-65-4 |
| Molecular Formula | C7H4Cl2O |
| Molecular Weight | 175.01 g/mol |
| IUPAC Name | 2-chlorobenzoyl chloride |
| Standard InChI | InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H |
| Standard InChI Key | ONIKNECPXCLUHT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)Cl)Cl |
| Boiling Point | 238.0 °C |
| Melting Point | -4.0 °C |
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